molecular formula C7H4Cl2N2O4 B8560306 4,6-dichloro-2-methyl-5-nitro-3-Pyridinecarboxylic acid CAS No. 690635-36-0

4,6-dichloro-2-methyl-5-nitro-3-Pyridinecarboxylic acid

Cat. No. B8560306
Key on ui cas rn: 690635-36-0
M. Wt: 251.02 g/mol
InChI Key: NKDHMPWNRGPUSS-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To a solution of 4,6-Dichloro-2-methyl-5-nitro-pyridine-3-carboxylic acid (15 g, 56.6 mmol) and triethylamine (7.9 mL, 57.3 mmol) in dichloromethane (84 mL) at 0° C. was added dropwise ammonia solution in dioxane (0.5 M, 113 mL, 56.5 mmol). The mixture was then stirred overnight. Removal of the solvent followed by column chromatography gave 9 as a yellow crystalline solid. (7.3 g). 1H-NMR δ: 1.32 (t, J=7.1 Hz, 3H), 4.33 (q, J=7.1 Hz, 2H), 8.06 (s, br, 2H), 8.62 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]=[C:4](C)[C:3]=1[C:13]([OH:15])=[O:14].[CH2:16](N(CC)CC)[CH3:17].[NH3:23].O1CCOCC1>ClCCl>[CH2:16]([O:15][C:13]([C:3]1[CH:4]=[N:5][C:6]([Cl:11])=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[NH2:23])=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=NC(=C1[N+](=O)[O-])Cl)C)C(=O)O
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
113 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
84 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC(=C(C1N)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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